An In-depth Technical Guide to N'-hydroxypyrrolidine-1-carboximidamide hydrochloride: Synthesis, Properties, and Therapeutic Potential
An In-depth Technical Guide to N'-hydroxypyrrolidine-1-carboximidamide hydrochloride: Synthesis, Properties, and Therapeutic Potential
Abstract
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride is a novel chemical entity with significant therapeutic promise, integrating the structural features of a pyrrolidine ring and an N-hydroxyguanidine moiety. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, potential synthetic routes, and prospective biological activities. Drawing upon established principles of medicinal chemistry and the known characteristics of its constituent functional groups, this document serves as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development. We will explore the scientific rationale behind its design, propose detailed experimental protocols, and discuss its potential applications in oncology, virology, and beyond, all while maintaining a strong emphasis on scientific integrity and providing a robust framework for future investigation.
Introduction: The Scientific Rationale
The design of novel therapeutic agents often involves the strategic combination of well-characterized pharmacophores to achieve enhanced efficacy, selectivity, or improved pharmacokinetic profiles. N'-hydroxypyrrolidine-1-carboximidamide hydrochloride emerges from this paradigm, leveraging the unique attributes of the pyrrolidine scaffold and the N-hydroxyguanidine functional group.
The pyrrolidine ring , a five-membered saturated heterocycle, is a cornerstone in medicinal chemistry, gracing the structures of numerous FDA-approved drugs.[1][2][3][4] Its prevalence stems from its ability to introduce a three-dimensional architecture to a molecule, which can enhance binding to biological targets.[1][2][3] The pyrrolidine scaffold can improve aqueous solubility and other physicochemical properties, and the nitrogen atom can act as a hydrogen bond acceptor, further contributing to target engagement.[5]
The N-hydroxyguanidine moiety is a bioisostere of the guanidinium group found in arginine and has garnered significant interest due to its diverse biological activities.[6][7] N-hydroxyguanidines are known to exhibit anticancer and antiviral properties, and they can also function as nitric oxide (NO) donors, which plays a crucial role in various physiological processes.[6][8][9]
The combination of these two moieties, formulated as a hydrochloride salt to enhance solubility and stability, presents a compelling strategy for the development of new chemical entities with potential therapeutic applications.[10][11]
Chemical Structure and Nomenclature
The chemical structure of N'-hydroxypyrrolidine-1-carboximidamide hydrochloride is characterized by a pyrrolidine ring where the nitrogen atom is substituted with a carboximidamide group, which in turn bears a hydroxyl group on its terminal nitrogen. The positive charge on the protonated carboximidamide is balanced by a chloride ion.
Systematic Name: N'-hydroxypyrrolidine-1-carboximidamide hydrochloride
Molecular Formula: C₅H₁₂ClN₃O
Molecular Weight: 165.62 g/mol
Chemical Structure:
Caption: Chemical structure of N'-hydroxypyrrolidine-1-carboximidamide hydrochloride.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Range | Rationale |
| Appearance | White to off-white crystalline solid | Based on typical appearance of hydrochloride salts of organic bases. |
| Solubility | Highly soluble in water, soluble in polar protic solvents (e.g., methanol, ethanol), sparingly soluble in nonpolar organic solvents. | The hydrochloride salt form significantly enhances aqueous solubility compared to the free base.[10][11][12] |
| Melting Point | Expected to be a relatively high-melting solid, likely >150 °C. | Ionic nature of the salt contributes to a stable crystal lattice. |
| pKa | The carboximidamidium ion is expected to be acidic, with a pKa likely in the range of 8-10. The N'-hydroxy group is weakly acidic. | Based on the pKa of similar guanidinium and N-hydroxyguanidinium compounds. |
| LogP | Predicted to be low (likely < 1) | The presence of multiple polar functional groups and the ionic nature of the hydrochloride salt will favor hydrophilicity. |
| Stability | The hydrochloride salt is expected to be more stable than the free base. The N-hydroxyguanidine moiety may be susceptible to hydrolysis or oxidation under certain conditions.[13] | Salt formation protects the basic nitrogen from degradation.[11] N-hydroxyguanidines can be sensitive to strong acids, bases, or oxidizing agents.[8] |
Synthesis and Manufacturing
A plausible synthetic route to N'-hydroxypyrrolidine-1-carboximidamide hydrochloride would involve the guanylation of pyrrolidine followed by hydroxylation, or the direct reaction of pyrrolidine with an N-hydroxyguanidinylating agent. A proposed synthetic workflow is outlined below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for N'-hydroxypyrrolidine-1-carboximidamide hydrochloride.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Pyrrolidine-1-carboximidamide
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To a solution of pyrrolidine (1.0 eq) in a suitable solvent (e.g., THF, DMF), add a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride (1.1 eq).
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The reaction mixture is stirred at room temperature for 12-24 hours.
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The progress of the reaction is monitored by TLC or LC-MS.
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Upon completion, the solvent is removed under reduced pressure.
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The crude product is purified by crystallization or column chromatography to yield pyrrolidine-1-carboximidamide.
Step 2: N'-Hydroxylation of Pyrrolidine-1-carboximidamide
This step is speculative and would require experimental optimization.
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Dissolve pyrrolidine-1-carboximidamide (1.0 eq) in a suitable solvent.
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Add a hydroxylating agent. The choice of agent is critical and could include reagents capable of delivering a hydroxylamino group.
-
The reaction conditions (temperature, time) would need to be carefully controlled to achieve selective N'-hydroxylation.
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Work-up and purification would be performed to isolate the N'-hydroxypyrrolidine-1-carboximidamide free base.
Alternative Step 2: Direct N-Hydroxyguanidinylation
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React pyrrolidine with a pre-formed N-hydroxyguanidinylating agent. This could be a more direct and efficient approach.[7][14]
Step 3: Formation of the Hydrochloride Salt
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Dissolve the purified N'-hydroxypyrrolidine-1-carboximidamide free base in a minimal amount of a suitable organic solvent (e.g., methanol, ethanol).
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Slowly add a solution of hydrogen chloride in a non-polar solvent (e.g., diethyl ether, isopropanol) with stirring.
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The hydrochloride salt will precipitate out of the solution.
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The precipitate is collected by filtration, washed with a non-polar solvent, and dried under vacuum to yield the final product.
Spectral Analysis (Predicted)
The structure of N'-hydroxypyrrolidine-1-carboximidamide hydrochloride can be confirmed by a combination of spectroscopic techniques. The expected spectral data are as follows:
| Technique | Expected Features |
| ¹H NMR | - Signals corresponding to the pyrrolidine ring protons (typically in the range of 1.5-4.0 ppm).- Broad signals for the N-H protons of the carboximidamidium and N'-hydroxy groups, which may be exchangeable with D₂O. |
| ¹³C NMR | - Signals for the carbon atoms of the pyrrolidine ring.- A signal for the carboximidamidium carbon, typically in the range of 150-160 ppm. |
| IR Spectroscopy | - N-H stretching vibrations in the range of 3200-3500 cm⁻¹.- C-H stretching vibrations around 2800-3000 cm⁻¹.- C=N stretching vibration around 1650 cm⁻¹.- O-H stretching vibration (broad) if not fully protonated.[15] |
| Mass Spectrometry (ESI+) | - A prominent peak corresponding to the molecular ion of the free base [M+H]⁺. |
Biological Activity and Therapeutic Potential
The therapeutic potential of N'-hydroxypyrrolidine-1-carboximidamide hydrochloride is predicated on the known biological activities of its constituent moieties.
Anticancer and Antiviral Activity
N-hydroxyguanidine derivatives have demonstrated both anticancer and antiviral properties.[6] This activity is thought to be related to their ability to inhibit ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[16] By incorporating the pyrrolidine scaffold, which is prevalent in many bioactive compounds, it is hypothesized that the target molecule may exhibit enhanced cell permeability and target engagement, potentially leading to improved potency and a favorable therapeutic index.[4][17]
Nitric Oxide (NO) Donor Properties
N-hydroxyguanidines are known to be precursors of nitric oxide (NO), a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response.[8][9] The controlled release of NO from N'-hydroxypyrrolidine-1-carboximidamide hydrochloride could be beneficial in conditions where NO bioavailability is impaired, such as cardiovascular diseases.
Enzyme Inhibition
The structural similarity of the N-hydroxyguanidine moiety to the guanidinium group of arginine suggests that this compound could act as an inhibitor of enzymes that process arginine, such as nitric oxide synthases (NOS).[18][19] Depending on the isoform selectivity, this could have implications for the treatment of inflammatory conditions or other diseases characterized by dysregulated NO production.
Future Directions and Conclusion
N'-hydroxypyrrolidine-1-carboximidamide hydrochloride represents a promising, yet underexplored, chemical entity with a strong scientific rationale for its potential therapeutic applications. This technical guide, based on the synthesis of existing knowledge on related structures, provides a solid foundation for its future investigation.
Key areas for future research include:
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Development and optimization of a reliable synthetic route.
-
Comprehensive characterization of its physicochemical properties.
-
In vitro and in vivo evaluation of its anticancer, antiviral, and NO-donating activities.
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Investigation of its mechanism of action at the molecular level.
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Exploration of its structure-activity relationships (SAR) through the synthesis and testing of analogues.
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